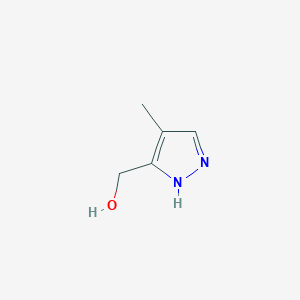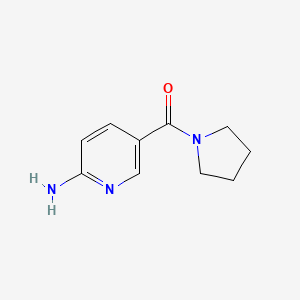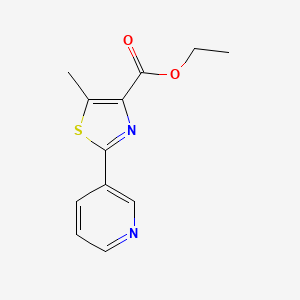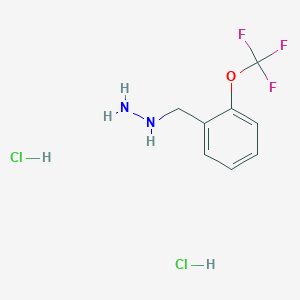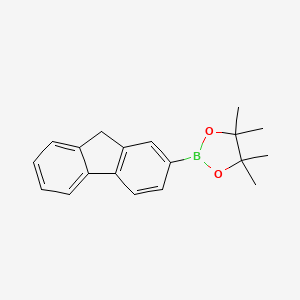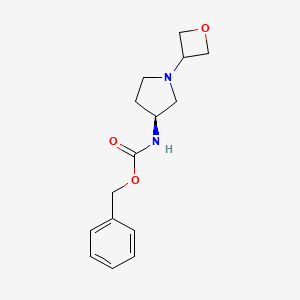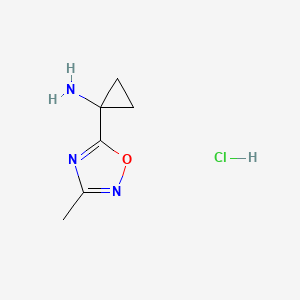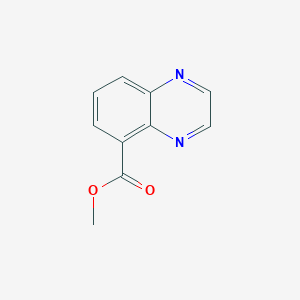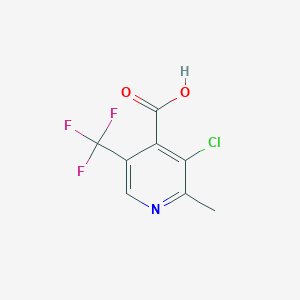
3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid
説明
“3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid” is a derivative of pyridinecarboxylic acid . It is a member of a group of organic compounds which are monocarboxylic derivatives of pyridine . Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of 2-[3′-(Trifluoromethyl)anilino]-5-hydroxynicotinic acid involved a process starting from 2-chloro-3-methyl-5-nitropyridine, which relates to the compound of interest (Nemec, Meeker, & Schreiber, 1974).
- The study of alcoholysis of trifluoromethyl groups attached to the pyridine ring, including 5-chloro-3-trifluoromethylpyridine, provides insights into potential chemical transformations of similar compounds (Qian & Liu, 1996).
Biomedical Applications
- Isonicotinic acid derivatives, closely related to 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid, have been explored as bifunctional chelators for technetium, useful in medical imaging (Meszaros, Dose, Biagini, & Blower, 2011).
- Compounds structurally similar to 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid have been synthesized and evaluated for their antimycobacterial activity, indicative of potential therapeutic applications (Almeida da Silva et al., 2008).
Material Science and Catalysis
- Isonicotinic acid, a structurally related compound, has been utilized in constructing coordination complexes for photocatalytic applications, demonstrating potential in environmental remediation and energy conversion (Zulys, Adawiah, & Nasruddin, 2022).
- Research on the anti-inflammatory activity of isonicotinic and cinchoninic acid derivatives, including 2-chloroisonicotinic acid, highlights potential applications in pharmaceutical development (Pavlova et al., 2002).
Photophysical and Electronic Properties
- Studies on isonicotinic acid-based metal-organic frameworks (MOFs) and their derivatives have revealed interesting photophysical and electronic properties, suggesting potential uses in electronic and optical devices (Hassanein et al., 2015).
将来の方向性
It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
特性
IUPAC Name |
3-chloro-2-methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-3-6(9)5(7(14)15)4(2-13-3)8(10,11)12/h2H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOMQZABRDQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



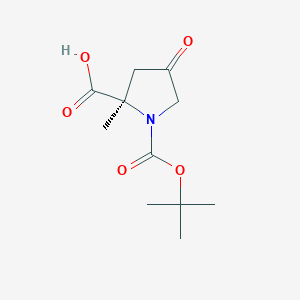
![N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1398518.png)

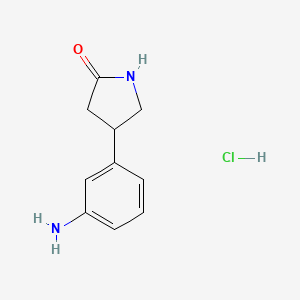
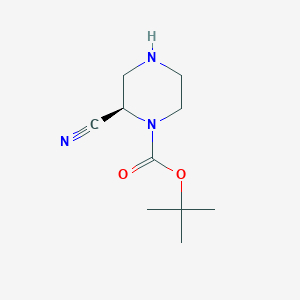
![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)
